molecular formula C8H8F3NO B15304337 (5-(Difluoromethoxy)-2-fluorophenyl)methanamine

(5-(Difluoromethoxy)-2-fluorophenyl)methanamine

Cat. No.: B15304337
M. Wt: 191.15 g/mol
InChI Key: YERMTYDCXXCMKH-UHFFFAOYSA-N
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Description

(5-(Difluoromethoxy)-2-fluorophenyl)methanamine is an organic compound that features a methanamine group attached to a difluoromethoxy and fluorophenyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Difluoromethoxy)-2-fluorophenyl)methanamine typically involves multiple steps:

    Starting Material: The synthesis often begins with a fluorophenyl derivative.

    Introduction of Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions using appropriate difluoromethoxy reagents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methanamine group.

    Reduction: Reduction reactions could be used to modify the functional groups.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(5-(Difluoromethoxy)-2-fluorophenyl)methanamine could have several applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, such as in the development of new drugs.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • (5-(Trifluoromethoxy)-2-fluorophenyl)methanamine
  • (5-(Difluoromethoxy)-2-chlorophenyl)methanamine
  • (5-(Difluoromethoxy)-2-bromophenyl)methanamine

Uniqueness

The presence of the difluoromethoxy and fluorophenyl groups might confer unique properties, such as increased metabolic stability, specific binding affinities, or distinct electronic effects, compared to similar compounds.

Properties

Molecular Formula

C8H8F3NO

Molecular Weight

191.15 g/mol

IUPAC Name

[5-(difluoromethoxy)-2-fluorophenyl]methanamine

InChI

InChI=1S/C8H8F3NO/c9-7-2-1-6(13-8(10)11)3-5(7)4-12/h1-3,8H,4,12H2

InChI Key

YERMTYDCXXCMKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)CN)F

Origin of Product

United States

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